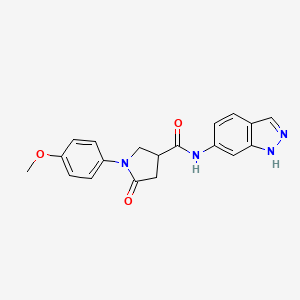

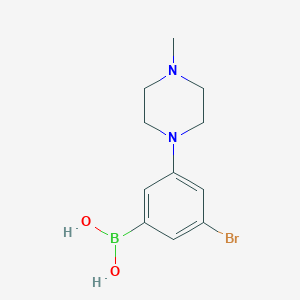

3-Bromo-5-(4-methylpiperazino)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

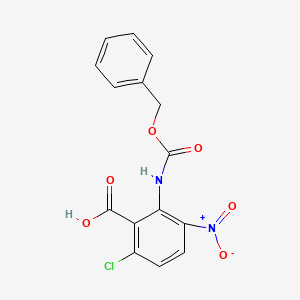

“3-Bromo-5-(4-methylpiperazino)phenylboronic acid” is a chemical compound with the linear formula C11H16BBrN2O2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of boronic acids, such as “3-Bromo-5-(4-methylpiperazino)phenylboronic acid”, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(4-methylpiperazino)phenylboronic acid” is represented by the linear formula C11H16BBrN2O2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, such as “3-Bromo-5-(4-methylpiperazino)phenylboronic acid”, are mild Lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis, including the Suzuki–Miyaura coupling .科学的研究の応用

Optical Modulation in Nanotechnology : Phenyl boronic acids, including derivatives similar to 3-Bromo-5-(4-methylpiperazino)phenylboronic acid, are utilized in optical modulation. They are specifically used in the aqueous dispersion of single-walled carbon nanotubes (SWNT), influencing the near-infrared fluorescence in response to saccharide binding. This application demonstrates a clear link between SWNT photoluminescence quantum yield and boronic acid structure, indicating potential use in nanotechnology and materials science (Mu et al., 2012).

Chemiluminescent Oxidation in Biochemistry : In biochemistry, 4-substituted phenylboronic acids, a category that includes similar compounds to 3-Bromo-5-(4-methylpiperazino)phenylboronic acid, have been found to enhance the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This enhancement is noted in different combinations of enhancers and has implications in analytical biochemistry (Kricka & Ji, 1997).

Gene Delivery Efficiency in Biomedical Research : Phenylboronic acid-modified polymers, such as those derived from compounds like 3-Bromo-5-(4-methylpiperazino)phenylboronic acid, have been shown to significantly enhance gene delivery efficiency. This enhancement is attributed to improved condensation ability to DNA and facilitated cell uptake due to interaction with cellular ligands. This research highlights the potential of phenylboronic acid derivatives in gene therapy and biomedicine (Peng et al., 2010).

Synthesis of Organic Compounds : Research in organic chemistry has utilized derivatives of phenylboronic acids, similar to 3-Bromo-5-(4-methylpiperazino)phenylboronic acid, in the synthesis of various organic compounds. These include bromophenol derivatives, trioxadecalin derived liquid crystals, and thiophene derivatives, highlighting the versatility of phenylboronic acids in organic synthesis and pharmaceuticals (Zhao et al., 2004).

作用機序

特性

IUPAC Name |

[3-bromo-5-(4-methylpiperazin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNZFDVGKUFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(4-methylpiperazino)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)

![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)